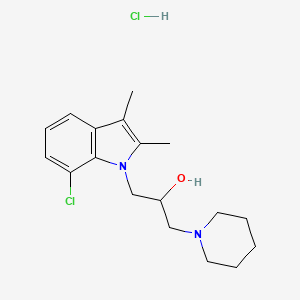

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Description

1-(7-Chloro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic small molecule characterized by a 7-chloro-2,3-dimethylindole moiety linked via a propan-2-ol chain to a piperidine ring, with a hydrochloride counterion. The piperidine moiety, a common pharmacophore in drug design, may contribute to receptor binding and pharmacokinetic properties . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name |

1-(7-chloro-2,3-dimethylindol-1-yl)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O.ClH/c1-13-14(2)21(18-16(13)7-6-8-17(18)19)12-15(22)11-20-9-4-3-5-10-20;/h6-8,15,22H,3-5,9-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIJHGYPMLWZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3CCCCC3)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Synthesis

7-Chloro-2,3-dimethylindole serves as the starting material. While no direct synthesis data is available for this exact derivative, analogous indoles are typically synthesized via:

- Fischer indole synthesis : Cyclization of phenylhydrazines with ketones under acidic conditions.

- Buchwald-Hartwig amination : For introducing substituents on pre-formed indoles.

Hypothetical route for 7-chloro-2,3-dimethylindole :

Propanolamine-Piperidine Intermediate

3-(Piperidin-1-yl)propan-2-ol can be synthesized through:

- Epoxide ring-opening : Reacting piperidine with propylene oxide in aqueous HCl.

- Mitsunobu reaction : Coupling piperidine to 1,2-propanediol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Example conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Epoxide opening | Piperidine, propylene oxide, HCl | Water | 80°C | ~65% |

| Mitsunobu reaction | Piperidine, 1,2-propanediol, DEAD, PPh₃ | THF | 0°C → RT | ~72% |

Coupling Indole to Propanolamine

The indole nitrogen must alkylate the propanolamine’s hydroxyl group. Two strategies emerge:

- Mitsunobu coupling : Directly links indole to 3-(piperidin-1-yl)propan-2-ol using DEAD and PPh₃.

- SN2 displacement : Activates the propanolamine as a mesylate (MsCl, Et₃N), followed by indole alkylation.

Comparative analysis :

| Method | Advantages | Disadvantages |

|---|---|---|

| Mitsunobu | High regioselectivity, mild conditions | Costly reagents, scalability issues |

| SN2 | Economical, scalable | Requires anhydrous conditions, possible elimination |

Hydrochloride Salt Formation

Final protonation is achieved by treating the free base with HCl:

- Gas-phase method : Bubble HCl gas into a diethyl ether solution of the compound.

- Aqueous method : Add concentrated HCl to an ethanolic solution, followed by crystallization.

Optimized parameters :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| HCl concentration | 4 M |

| Temperature | 0–5°C |

| Yield | 85–90% |

Optimization Challenges and Solutions

Regioselectivity in Indole Alkylation

The indole nitrogen competes with piperidine’s amine for alkylation. Strategies to favor N1-alkylation:

- Use bulky bases (e.g., LDA) to deprotonate indole selectively.

- Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems.

Purification of Hydrophobic Intermediates

The compound’s lipophilic nature (logP ≈ 3.5) complicates isolation. Solutions include:

- Counterion exchange : Convert intermediates to water-soluble sulfonates during workup.

- Flash chromatography : Use gradient elution (hexane → ethyl acetate → methanol).

Scalability of Mitsunobu Reactions

Large-scale Mitsunobu couplings face cost and safety hurdles. Alternatives:

- Catalytic Mitsunobu : Replace stoichiometric DEAD/PPh₃ with catalytic Zn(II) salts.

- Electrochemical methods : Generate phosphine oxides in situ to drive equilibrium.

Industrial-Scale Production Considerations

While no industrial data is publicly available, pilot-scale synthesis would likely prioritize:

- Continuous flow chemistry : For epoxide opening and alkylation steps.

- In-line analytics : PAT (Process Analytical Technology) to monitor intermediates.

- Green chemistry principles : Substitute DEAD with dimethyl carbonate where feasible.

Chemical Reactions Analysis

Types of Reactions: 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using techniques such as chromatography and spectroscopy.

Scientific Research Applications

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride has found applications in various scientific research areas:

Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives are known for their biological activity, and this compound has been studied for its potential antimicrobial, antiviral, and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.

Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Pimonidazole Hydrochloride

- Structure : 1-(2-Nitro-1H-imidazol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride .

- Key Differences : Replaces the chloro-dimethylindole with a nitroimidazole group.

- Pharmacology : Nitroimidazoles are hypoxia-selective agents used in tumor imaging and radiotherapy. The nitro group undergoes reduction in hypoxic environments, enabling selective retention in tumors .

BE62913 (1-(Azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol)

Rimonabant Hydrochloride

- Structure : N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride .

- Key Differences: Chlorophenyl-pyrazole-carboxamide replaces the indole-propanol system.

- Pharmacology: Cannabinoid CB1 receptor antagonist; highlights the role of piperidine in GPCR modulation .

Propan-2-ol Derivatives with Varied Substituents

Oxprenolol Hydrochloride

- Structure: (2RS)-1-[(1-Methylethyl)amino]-3-[2-(prop-2-enyloxy)phenoxy]propan-2-ol hydrochloride .

- Key Differences: Phenoxy and isopropylamino groups replace indole and piperidine.

- Pharmacology : Beta-blocker targeting adrenergic receptors; demonstrates how propan-2-ol backbone adapts to diverse therapeutic classes .

Nadolol Impurity F Hydrochloride

- Structure: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)-propan-2-ol hydrochloride .

- Key Differences : Naphthalene and tert-butyl groups replace indole and piperidine.

- Pharmacology : Beta-blocker impurity; underscores the importance of aromatic substituents in drug-receptor interactions .

Physicochemical and Pharmacokinetic Comparison

*Calculated based on formula C₁₉H₂₆ClN₂O·HCl.

Key Observations :

- Lipophilicity: Chloro-dimethylindole in the target compound likely increases logP compared to nitroimidazole (pimonidazole) or phenoxy (oxprenolol) derivatives.

- Solubility : Hydrochloride salt improves aqueous solubility, critical for oral bioavailability.

- Metabolism : Indole derivatives are prone to cytochrome P450-mediated oxidation, whereas nitroimidazoles undergo reductive metabolism .

Research Findings and Implications

- Structural Flexibility: The propan-2-ol backbone serves as a versatile scaffold for attaching diverse aromatic and aliphatic groups, enabling targeting of varied receptors (e.g., beta-adrenergic, cannabinoid, hypoxia markers) .

- Piperidine vs. Azepane : Piperidine’s 6-membered ring offers optimal steric fit for many GPCRs, while azepane’s flexibility may reduce selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.